molecular formula C15H12ClN3O2 B7646387 (E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid

(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No. B7646387
M. Wt: 301.73 g/mol
InChI Key: UOHIGZRZDCOKCO-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic properties in preclinical studies.

Mechanism of Action

(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid is a selective COX-2 inhibitor that binds to the active site of the enzyme and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a reduction in the production of pro-inflammatory prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition to its inhibitory effects on COX-2, this compound has also been shown to inhibit the production of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). These effects contribute to the overall anti-inflammatory and analgesic properties of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid in lab experiments is its potency and selectivity as a COX-2 inhibitor. This allows for the precise modulation of inflammatory pathways in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on (E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid. One area of interest is the development of novel formulations and delivery methods for this compound to improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory disorders such as asthma and multiple sclerosis. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to yield 4-chloro-3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with methyl magnesium bromide to yield 4-chloro-3-methyl-1-phenyl-5-hydroxymethyl-2-pyrazolinone. The final step involves the reaction of this intermediate with 2-cyanoacetic acid to yield this compound.

Scientific Research Applications

(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-9-14(7-11(8-17)15(20)21)10(2)19(18-9)13-5-3-12(16)4-6-13/h3-7H,1-2H3,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHIGZRZDCOKCO-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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